molecular formula C11H9Cl2NO2 B180894 ethyl 5,7-dichloro-1H-indole-2-carboxylate CAS No. 4792-70-5

ethyl 5,7-dichloro-1H-indole-2-carboxylate

Cat. No. B180894
CAS RN: 4792-70-5
M. Wt: 258.1 g/mol
InChI Key: CJYGKZGQACYLTI-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-1H-indole-2-carboxylate (EDCI) is an organic compound that has been used in a variety of scientific applications, ranging from drug development to biochemical research. EDCI has been found to be a useful tool in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
  • Methods of Application : The specific methods of synthesis vary depending on the specific alkaloid being synthesized. Generally, it involves the reaction of indole derivatives with other organic compounds under controlled conditions .
  • Results or Outcomes : The synthesis of alkaloids using indole derivatives has been successful and is a common method used in organic chemistry .

Treatment of Various Disorders

  • Scientific Field : Medicine
  • Summary of Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and various disorders in the human body .
  • Methods of Application : These compounds can be administered in various ways, including oral ingestion, injection, or topical application, depending on the specific disorder being treated .
  • Results or Outcomes : The use of indole derivatives in the treatment of various disorders has shown promising results, but more research is needed to fully understand their potential .

Antiviral Agents

  • Scientific Field : Virology
  • Summary of Application : Certain indole derivatives have been reported as antiviral agents .
  • Methods of Application : These compounds can be administered in various ways, depending on the specific virus being targeted .
  • Results or Outcomes : Some indole derivatives have shown inhibitory activity against certain viruses .

properties

IUPAC Name

ethyl 5,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGKZGQACYLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405861
Record name ethyl 5,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5,7-dichloro-1H-indole-2-carboxylate

CAS RN

4792-70-5
Record name ethyl 5,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G La Regina, A Coluccia, F Piscitelli… - Journal of medicinal …, 2007 - ACS Publications
Indolyl aryl sulfones bearing the 4,5-difluoro (10) or 5-chloro-4-fluoro (16) substitution pattern at the indole ring were potent inhibitors of HIV-1 WT and the NNRTI-resistant strains …
Number of citations: 63 pubs.acs.org

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